5-Chloro-2-(1-chloroethyl)-3-fluoropyridine
CAS No.:
Cat. No.: VC13703722
Molecular Formula: C7H6Cl2FN
Molecular Weight: 194.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6Cl2FN |
|---|---|
| Molecular Weight | 194.03 g/mol |
| IUPAC Name | 5-chloro-2-(1-chloroethyl)-3-fluoropyridine |
| Standard InChI | InChI=1S/C7H6Cl2FN/c1-4(8)7-6(10)2-5(9)3-11-7/h2-4H,1H3 |
| Standard InChI Key | LPRHNFGADPOLED-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C=C(C=N1)Cl)F)Cl |
| Canonical SMILES | CC(C1=C(C=C(C=N1)Cl)F)Cl |
Introduction
5-Chloro-2-(1-chloroethyl)-3-fluoropyridine is a halogenated pyridine derivative that has garnered attention in chemical research due to its unique structural features and potential applications. This compound belongs to a class of organic molecules characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, which can influence its chemical and biological properties.
Synthesis Methods
The synthesis of 5-Chloro-2-(1-chloroethyl)-3-fluoropyridine typically involves multi-step reactions that require careful control of conditions to achieve the desired substitution pattern on the pyridine ring. Common methods include nucleophilic substitution reactions and electrophilic halogenation, depending on the starting materials and the specific substituents required.
Current Research Status
Research on 5-Chloro-2-(1-chloroethyl)-3-fluoropyridine is limited, and detailed studies on its biological activity, toxicity, and pharmacokinetics are needed to fully understand its potential applications.
Challenges in Research
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Synthetic Complexity: The synthesis of this compound can be challenging due to the specific arrangement of halogen atoms and the chloroethyl group.
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Toxicity Concerns: The presence of chlorine and fluorine atoms may raise concerns about toxicity, necessitating thorough safety evaluations.
Future Directions
Future studies should focus on optimizing synthesis methods, evaluating biological activity, and assessing safety profiles to unlock the full potential of this compound.
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